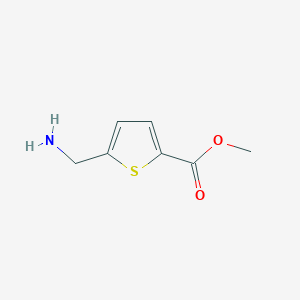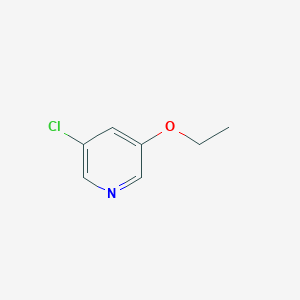
4-formylnaphthalene-1-carboxylic Acid
Overview
Description
4-Formylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₈O₃. It is a derivative of naphthalene, characterized by the presence of a formyl group (-CHO) at the 4-position and a carboxylic acid group (-COOH) at the 1-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formylnaphthalene-1-carboxylic acid can be synthesized through several methods:
Oxidation of 4-methylnaphthalene-1-carboxylic acid: This method involves the oxidation of 4-methylnaphthalene-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Formylation of naphthalene-1-carboxylic acid: This method involves the formylation of naphthalene-1-carboxylic acid using formylating agents like dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group, resulting in the formation of naphthalene-1,4-dicarboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: 4-Hydroxymethylnaphthalene-1-carboxylic acid.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
4-Formylnaphthalene-1-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving formyl and carboxyl groups.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-formylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes that catalyze reactions involving formyl and carboxyl groups.
Reactive Intermediates: It can form reactive intermediates that participate in further chemical transformations, leading to the formation of more complex molecules.
Comparison with Similar Compounds
4-Formylnaphthalene-1-carboxylic acid can be compared with other similar compounds such as:
Naphthalene-1-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Methylnaphthalene-1-carboxylic acid: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
Naphthalene-1,4-dicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and reactive in condensation reactions.
Each of these compounds has unique properties and applications, with this compound standing out due to its dual functional groups that offer versatility in chemical synthesis and research applications.
Properties
IUPAC Name |
4-formylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKOQGZWHUTYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447657 | |
| Record name | 4-formylnaphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219685-15-1 | |
| Record name | 4-Formyl-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219685-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-formylnaphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[3,5-Bis(trifluoromethyl)phenyl]phenyl]methanol](/img/structure/B1624783.png)

![2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1624791.png)


![N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine](/img/structure/B1624795.png)

![Methyl 2-methyl-3-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B1624797.png)



![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)phenylamine](/img/structure/B1624804.png)


